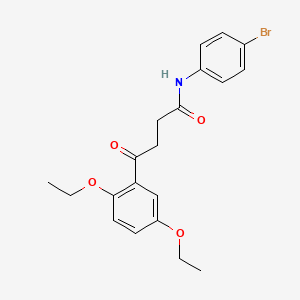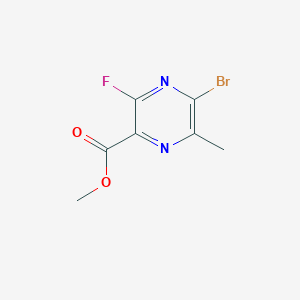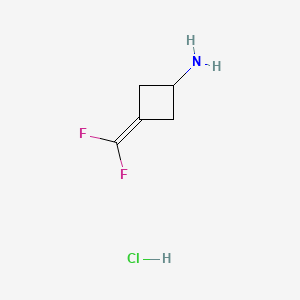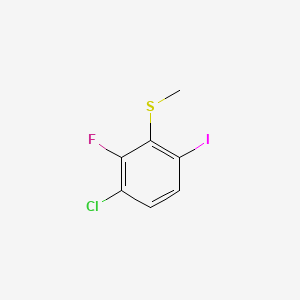
(3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C7H5ClFIS and a molecular weight of 302.53 g/mol . This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a phenyl ring, along with a methylsulfane group. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
The synthesis of (3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity .
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research rather than large-scale manufacturing.
Chemical Reactions Analysis
(3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane undergoes several types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The methylsulfane group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the sulfane form.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to be used in the study of enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of (3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity to these targets, while the methylsulfane group can modulate its reactivity. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds to (3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane include:
(6-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane: Similar structure but with different positions of halogen atoms.
(2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane: Contains a methyl group on the phenyl ring instead of an iodine atom.
(2-Fluoro-6-iodophenyl)(methyl)sulfane: Lacks the chlorine atom but retains the fluorine and iodine atoms.
The uniqueness of this compound lies in its specific arrangement of halogen atoms and the presence of a methylsulfane group, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C7H5ClFIS |
|---|---|
Molecular Weight |
302.54 g/mol |
IUPAC Name |
1-chloro-2-fluoro-4-iodo-3-methylsulfanylbenzene |
InChI |
InChI=1S/C7H5ClFIS/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,1H3 |
InChI Key |
LICDRZWLEOZUCQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1F)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


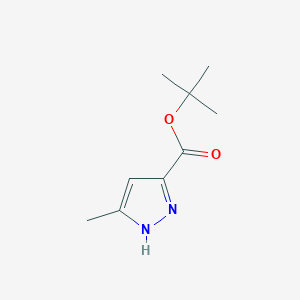
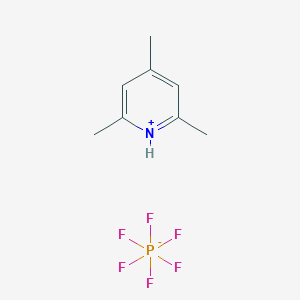

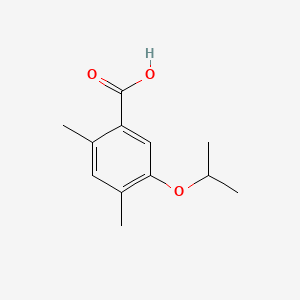
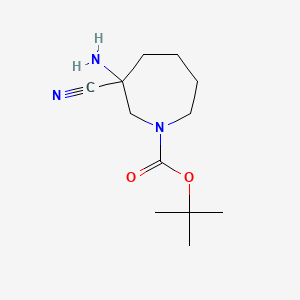
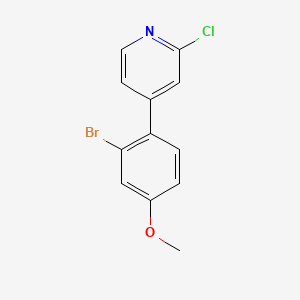
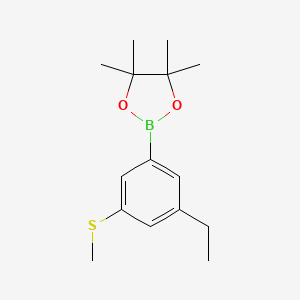
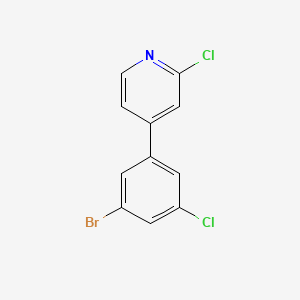
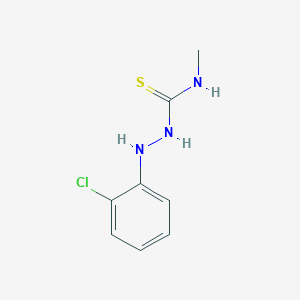
![tert-butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-6-oxazol-4-yl-azepane-1-carboxylate](/img/structure/B14020412.png)
